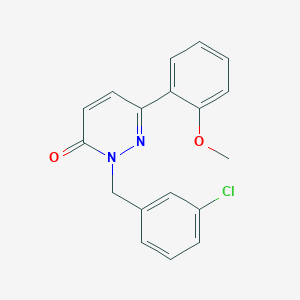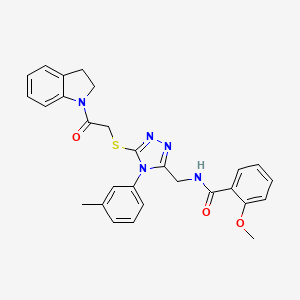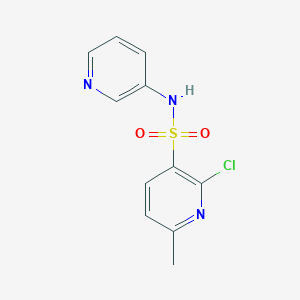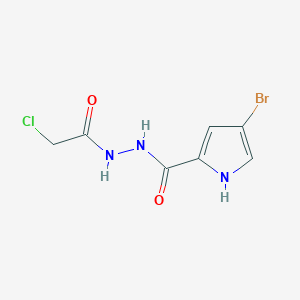
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has recently gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound possesses unique chemical properties that make it a promising candidate for the development of new drugs, pesticides, and advanced materials.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one possesses several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one in lab experiments is its unique chemical properties, which make it a promising candidate for the development of new drugs, pesticides, and advanced materials. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science and agriculture.
Méthodes De Synthèse
The synthesis of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can be achieved through a multistep process involving the reaction of 3-chlorobenzylamine with 2-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate. The final product can be obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to possess anticancer, anti-inflammatory, and analgesic properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been tested as a potential pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use in the development of advanced materials, such as organic light-emitting diodes and solar cells.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVSSERUWSTTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)




![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)


![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)
